2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a thiophene ring, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Preparation of 5-chlorothiophene-2-carbonyl chloride: This can be synthesized from 5-chloro-2-thiophenecarboxylic acid using thionyl chloride as a chlorinating agent in a nonpolar solvent like carbon tetrachloride.
Formation of the piperidine intermediate: The piperidine ring is introduced through a reaction with the 5-chlorothiophene-2-carbonyl chloride.
Coupling with nicotinonitrile: The final step involves coupling the piperidine intermediate with nicotinonitrile under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of piperidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and nicotinonitrile moieties can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid
- 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
Uniqueness
2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a thiophene ring, and a nicotinonitrile moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-14-4-3-13(23-14)16(21)20-8-5-12(6-9-20)22-15-11(10-18)2-1-7-19-15/h1-4,7,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYVHYHYKZJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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